molecular formula C25H19F3N2O5 B2832173 3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951925-90-9

3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2832173
CAS No.: 951925-90-9
M. Wt: 484.431
InChI Key: UGUHBVOCZIIBDG-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused bicyclic core structure. Its key functional groups include:

  • 3-(4-Methoxyphenoxy): A methoxy-substituted phenoxy group at position 3, which may enhance lipophilicity and influence π-π stacking interactions.
  • 2-(Trifluoromethyl): A trifluoromethyl group at position 2, known for its electron-withdrawing effects and metabolic stability .

This scaffold is structurally related to bioactive chromeno-oxazinones reported in antiviral, antifungal, and anticancer research .

Properties

IUPAC Name

3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O5/c1-32-16-4-6-17(7-5-16)34-23-21(31)18-8-9-20-19(22(18)35-24(23)25(26,27)28)13-30(14-33-20)12-15-3-2-10-29-11-15/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUHBVOCZIIBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CN=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one represents a novel class of chemical entities with potential therapeutic applications. This article reviews its biological activity based on available research findings and patents.

Chemical Structure

The compound features several functional groups that may contribute to its biological properties:

  • Methoxy group : Enhances lipophilicity and may influence receptor interactions.
  • Pyridine moiety : Known for its role in biological activity, particularly in drug design.
  • Trifluoromethyl group : Often associated with increased metabolic stability and bioactivity.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. The following sections summarize key findings regarding its pharmacological effects.

Anticancer Activity

Several studies have indicated that compounds structurally similar to the target compound exhibit significant anticancer properties. For instance, derivatives of oxazine and other heterocyclic compounds have shown promise in inhibiting tumor growth through various mechanisms:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. For example, studies on related compounds have demonstrated their ability to halt the cell cycle at the S phase, thereby preventing DNA replication and promoting cancer cell death .
  • Selective Cytotoxicity : A related study highlighted the selective cytotoxic effect of a triazole derivative on melanoma cells compared to normal cells, suggesting that similar mechanisms might be applicable to the target compound .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar frameworks have shown effective antibacterial and antifungal activities against various pathogens:

  • Gram-positive and Gram-negative Bacteria : Research indicates that certain derivatives exhibit stronger antibacterial effects than conventional antibiotics, with minimal inhibitory concentrations (MICs) significantly lower than those of standard treatments .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazoleAnticancerInduced S-phase arrest; selective cytotoxicity on melanoma cells
Various derivativesAntimicrobialExhibited MIC values lower than traditional antibiotics against Gram-positive bacteria

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of the compound:

  • Inhibition of Enzymatic Pathways : Similar compounds are known to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Interaction with Cellular Receptors : The methoxy and pyridine groups may facilitate binding to specific receptors or enzymes, modulating cellular signaling pathways.

Comparison with Similar Compounds

Key Trends :

  • Halogenated Benzyl Groups (6k, 6l, 6m): Higher melting points correlate with increased halogen size (F < Cl < Br), reflecting stronger intermolecular forces. Antiviral potency follows Cl > F > Br .
  • Pyridin-3-ylmethyl vs. Ferrocenyl : The target’s pyridine group may improve aqueous solubility compared to hydrophobic ferrocene derivatives, though the latter exhibit unique redox-driven bioactivity .

Substituent Variations at Position 3

Position 3 modifications alter electronic and steric profiles:

Compound ID Substituent at Position 3 Key Observations Reference
Target Compound 4-Methoxyphenoxy Electron-donating methoxy group stabilizes aromatic interactions.
3-(3,4-Dimethoxyphenyl) 3,4-Dimethoxyphenyl Increased steric bulk reduces reaction yields (e.g., 35–66% in 6k–6o).
3-(4-Fluorophenyl) 4-Fluorophenyl Lower melting point (137–139°C) due to reduced symmetry.

Key Trends :

  • Methoxy vs.

Trifluoromethyl Group at Position 2

The trifluoromethyl group is conserved in most analogs for its metabolic stability and electronegativity. Comparisons include:

  • 2-Trifluoromethyl vs. 2-Phenyl : Trifluoromethyl derivatives (e.g., target compound) show higher thermal stability than phenyl-substituted analogs (e.g., 6k–6m) due to stronger C–F bonds .
  • Impact on Bioactivity: The trifluoromethyl group in chromeno-oxazinones is critical for inhibiting viral protease enzymes via hydrophobic and dipole interactions .

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